

A Technical Guide to Stachartin C Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachartin C is a member of the phenylspirodrimane class of meroterpenoids, which are characterized by a structural fusion of a spirocyclic drimane sesquiterpene with a phenyl moiety.[1] These complex natural products are produced by various fungal species, most notably within the genus Stachybotrys. Phenylspirodrimanes, including **Stachartin C**, are derived from a hybrid polyketide-terpenoid biosynthetic pathway.[2] This class of compounds has garnered interest for its diverse and potent biological activities, including immunosuppressive properties.[3] This technical guide provides an in-depth overview of the fungal strains known to produce **Stachartin C** and related compounds, quantitative production data, detailed experimental protocols for isolation and characterization, and a visualization of the associated biological and experimental pathways.

Stachartin C Producing Fungal Strains

The primary producers of **Stachartin C** and other phenylspirodrimanes belong to the genus Stachybotrys. This filamentous fungus is commonly found in damp, cellulose-rich environments.[4][5] While numerous species exist, Stachybotrys chartarum is the most extensively studied producer of this class of secondary metabolites.[1][5]

Key producing species and strains include:



- Stachybotrys chartarum: This species is a rich source of various phenylspirodrimanes.[1] Specific strains like S. chartarum ATCC 34916 are known producers.[4] The species is further divided into chemotypes (e.g., Chemotype S and Chemotype A), which exhibit different secondary metabolite profiles.[6] Phenylspirodrimanes are considered a dominant and characteristic group of metabolites in this genus.[1][4]
- Stachybotrys elegans: This species is also known to produce a range of bioactive secondary metabolites.[7]
- Stachybotrys chlorohalonata: While it produces phenylspirodrimanes, the quantities are generally lower compared to S. chartarum.[8]
- Stachybotrys echinata: This species produces some phenylspirodrimanes not reported from S. chartarum.[8]

Stachartin C is specifically identified as an amino acid derivative of stachybotrylactam, alongside other related compounds like stachybotrin H, I, and K.[9]

Quantitative Production Data

The production of **Stachartin C** and other secondary metabolites by Stachybotrys strains is highly dependent on various factors, including the specific strain, culture medium, and incubation time.[4][10] Quantitative analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] The following tables summarize the relative production of key phenylspirodrimanes and related metabolites by different Stachybotrys strains under varied culture conditions.

Table 1: Relative Secondary Metabolite Profiles of S. chartarum Strains on Potato Dextrose Agar (PDA)



Strain	Metabolite	3 days (%)	5 days (%)	7 days (%)	21 days (%)
S. chartarum CT S IBT 40293	Stachybotryla ctam (Stam)	2.5	-	-	-
Stachartin B (St B)	23.0	-	-	-	
Stachartin C (St C)	3.9	-	-	-	_
Satratoxin G (Sat G)	0.24	-	-	-	_
Satratoxin H (Sat H)	0.51	-	-	-	_
Data adapted from a study on the metabolite profiles of Stachybotrys spp.[4] "-" indicates data not provided for that time point.					

Table 2: Influence of Culture Media on Mycotoxin Production by S. chartarum Genotype S Strains



Strain	Medium	Stachybotry lactam (ng/g)	Satratoxin G (ng/g)	Satratoxin H (ng/g)	Roridin E (ng/g)
ATCC 34916	PDA	11,811.0	2,757.0	7,126.3	2,217.3
CEL	1,440.0	46.8	134.3	43.1	
MEA	5,595.0	1,023.7	2,746.3	823.3	_
GYP	1,061.7				
SAB	1,228.3				_
IBT 40293	PDA	14,036.7	1,739.3	4,249.0	1,466.7
CEL	1,939.7	1,323.0	3,388.7	1,142.3	
MEA	3,091.3	291.6	772.3	239.9	_
GYP	629.3				_
SAB	1,123.0				_

Data

extracted

from a study

on toxin

production on

different

culture

media.[11]

[12] PDA:

Potato

Dextrose

Agar, CEL:

Cellulose

Agar, MEA:

Malt Extract

Agar, GYP:

Glucose-

Yeast-



Peptone
Agar, SAB:
Sabouraud-
Dextrose
Agar.

Experimental Protocols

The following sections detail generalized protocols for the cultivation of Stachybotrys strains and the subsequent extraction, purification, and characterization of **Stachartin C**. These protocols are synthesized from methodologies reported in the scientific literature.[4][10][13]

Fungal Cultivation and Inoculation

This protocol describes the cultivation of Stachybotrys species for the production of secondary metabolites.

Materials:

- Stachybotrys chartarum strain (e.g., ATCC 34916)
- Culture Media: Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) are commonly used.
 [6]
- Sterile petri dishes (9 cm)
- Sterile distilled water with 0.05% Tween 20
- Sterile spatula or rake
- Incubator set to 25 °C

Procedure:

- Prepare the selected culture medium (PDA or MEA) according to the manufacturer's instructions and sterilize by autoclaving.
- Pour the sterile medium into petri dishes and allow them to solidify in a laminar flow hood.



- From a stock culture of S. chartarum, collect spores by adding a small amount of sterile
 0.05% Tween 20 solution and gently scraping the surface with a sterile rake.[14]
- Determine the spore concentration using a hemocytometer.
- Inoculate the center of each agar plate with a defined number of spores (e.g., 10⁶ spores/mL).
- Seal the plates with paraffin film and incubate them in the dark at 25 °C.
- Allow the fungus to grow for a period of 7 to 21 days, as metabolite profiles change over time.[4]

Extraction of Secondary Metabolites

This protocol outlines a standard procedure for extracting crude secondary metabolites from fungal cultures.

Materials:

- Fungal culture plates
- Ethyl acetate (EtOAc)
- Methanol (MeOH)
- Sterile spatula
- Beakers or Erlenmeyer flasks
- Ultrasonic bath
- Rotary evaporator
- Filter paper and funnel

Procedure:



- After the incubation period, cut the fungal mycelium and agar into small pieces using a sterile spatula.
- Transfer the pieces into a beaker or flask.
- Add a sufficient volume of an organic solvent mixture, typically ethyl acetate/methanol, to completely submerge the culture.
- Perform extraction by maceration, allowing the mixture to stand for 24 hours, or accelerate the process by sonicating the mixture in an ultrasonic bath for 30-60 minutes.
- Filter the mixture to separate the solvent extract from the solid fungal and agar debris.
- Repeat the extraction process on the solid residue 2-3 times to ensure complete recovery of metabolites.
- Combine all solvent extracts.
- Concentrate the combined extract to dryness in vacuo using a rotary evaporator to obtain the crude extract.

Purification and Characterization

This protocol provides a general workflow for the purification of **Stachartin C** from the crude extract and its structural confirmation.

Materials:

- · Crude fungal extract
- Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)
- Silica gel for column chromatography
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Liquid Chromatography-Mass Spectrometry (LC-MS) system



 Nuclear Magnetic Resonance (NMR) spectrometer and deuterated solvents (e.g., CDCl3, CD3OD)

Procedure:

- Initial Fractionation (Column Chromatography):
 - Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane).
 - Apply the dissolved extract to a silica gel column.
 - Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol).
 - Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
- Purification (HPLC):
 - Combine fractions containing the compounds of interest based on TLC analysis.
 - Subject these combined fractions to preparative or semi-preparative HPLC using a C18 column.
 - Use a suitable mobile phase gradient (e.g., water/acetonitrile) to separate the individual compounds.
 - Collect the peak corresponding to Stachartin C.
- Structural Characterization (Spectroscopy):
 - LC-MS Analysis: Confirm the molecular weight of the purified compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
 - NMR Analysis: Dissolve the pure compound in a suitable deuterated solvent. Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure and confirm its identity as **Stachartin C**.[15]

Signaling Pathways and Biosynthesis

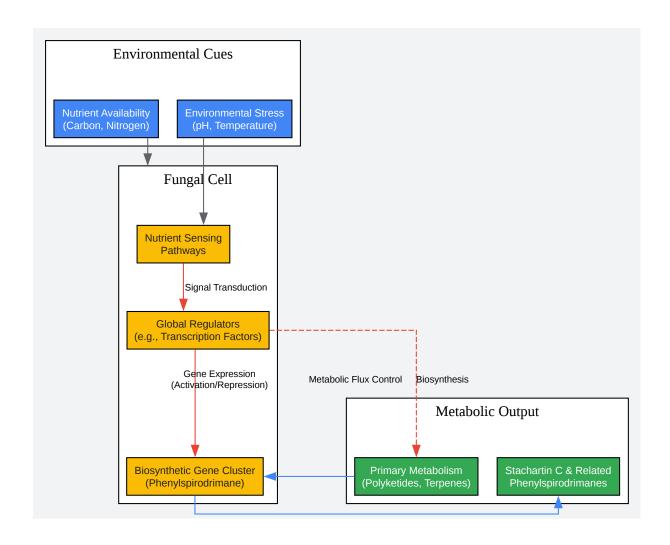


While the specific signaling pathways that regulate **Stachartin C** biosynthesis in Stachybotrys are not fully elucidated, the production of secondary metabolites in fungi is known to be tightly controlled by environmental cues and global regulatory networks.

General Regulation of Fungal Secondary Metabolism

The biosynthesis of mycotoxins is significantly influenced by the availability and type of nutrients, particularly carbon and nitrogen sources.[10][16] Studies have shown that media rich in polysaccharides, such as potato dextrose agar and cellulose agar, promote the production of toxins in S. chartarum, whereas media with simple sugars and certain nitrogen sources can be repressive.[10][11] This suggests that carbon and nitrogen sensing and signaling pathways play a crucial role in regulating the expression of biosynthetic gene clusters.





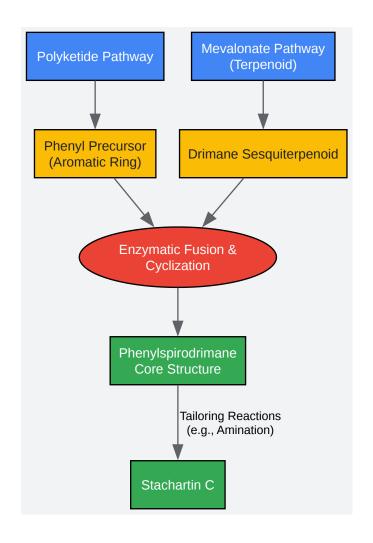
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Caption: Generalized regulation of secondary metabolism in fungi.

Biosynthetic Pathway of Phenylspirodrimanes

Phenylspirodrimanes are meroterpenoids, indicating a hybrid origin. Their biosynthesis involves precursors from two major pathways: the polyketide pathway, which forms the aromatic phenyl portion, and the terpene (specifically, mevalonate) pathway, which generates the drimane sesquiterpenoid component.[2]





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Caption: High-level biosynthetic origin of **Stachartin C**.

Experimental Workflow Visualization

The process from fungal culture to the identification of **Stachartin C** involves a series of sequential laboratory procedures. This workflow ensures the efficient isolation and accurate characterization of the target compound.



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Caption: Experimental workflow for **Stachartin C** isolation.



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- To cite this document: BenchChem. [A Technical Guide to Stachartin C Producing Fungal Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8257872#stachartin-c-producing-fungal-strains]



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